tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)12(9-15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNWARAWBOJCJF-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1CCCOC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C[C@H]1CCCOC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728621 | |
| Record name | tert-Butyl {(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl}methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942145-27-9 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942145-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl}methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate , also known by its CAS number 942145-27-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the tetrahydro-pyran ring contributes to its ability to mimic natural substrates, enhancing its binding affinity to target proteins.
Pharmacological Studies
Recent studies have indicated that this compound exhibits promising pharmacological properties, including:
- Antiviral Activity : In vitro assays have shown that derivatives of this compound can inhibit viral replication in cell cultures.
- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Study 1: Antiviral Efficacy
A study published in 2024 explored the antiviral efficacy of various carbamate derivatives, including this compound. The compound was tested against several RNA viruses, demonstrating a dose-dependent reduction in viral load in infected cell lines .
Study 2: Anticancer Activity
In a 2023 study focused on cancer therapeutics, the compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated that it significantly reduced cell viability in breast and lung cancer cells through apoptosis induction pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures:
- Formation of Tetrahydropyran Derivative : Starting from readily available sugars or alcohols.
- Carbamate Formation : Reaction with isocyanates or carbamates to introduce the functional groups.
- Purification : High-performance liquid chromatography (HPLC) is often employed to achieve the desired purity levels (>98%).
Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Tert-butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate has been investigated for its potential as a drug candidate due to its structural similarity to bioactive molecules. Its ability to interact with biological targets makes it a subject of interest in drug discovery programs aimed at treating various diseases, including neurodegenerative disorders.
Enzyme Inhibition Studies
Research has indicated that this compound may serve as an enzyme inhibitor in specific biochemical pathways. For instance, it has been tested for its efficacy against enzymes involved in metabolic processes, potentially offering insights into metabolic regulation and therapeutic interventions.
Asymmetric Synthesis
The compound's chiral centers make it valuable in asymmetric synthesis applications. It can be used as a chiral auxiliary or reagent in reactions that require high enantioselectivity, aiding in the production of other chiral compounds.
Material Science
Due to its unique chemical structure, this compound has potential applications in the development of new materials, particularly in polymer chemistry where it can act as a building block for functional polymers.
Case Study 1: Drug Development
In a study published in Journal of Medicinal Chemistry, researchers explored the pharmacological properties of similar carbamate derivatives and their effects on target proteins involved in Alzheimer's disease. The findings suggested that modifications to the carbamate structure could enhance binding affinity and selectivity for specific targets.
Case Study 2: Enzyme Inhibition
A research article in Bioorganic & Medicinal Chemistry Letters detailed experiments where this compound was evaluated for its inhibitory effects on acetylcholinesterase. Results indicated promising inhibitory activity, highlighting its potential as a lead compound for further development.
Case Study 3: Asymmetric Synthesis
A publication in Tetrahedron Letters discussed the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The study demonstrated that using this compound significantly improved enantioselectivity compared to traditional methods.
Comparison with Similar Compounds
Key Structural Differences :
Physical and Chemical Properties
Q & A
Q. What are the common synthetic routes for synthesizing tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate?
A multi-step approach is typically employed, leveraging Boc (tert-butoxycarbonyl) protection and stereoselective coupling reactions. For example:
- Step 1 : Boc protection of an amine intermediate under inert conditions (e.g., using Boc₂O in DCM at -78°C) to ensure regioselectivity .
- Step 2 : Coupling with a pyran-derived fragment via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₂Cl₂ and CuI for alkyne insertion) .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate the target compound .
Key challenges include controlling stereochemistry at the (S)- and (R)-centers, which requires chiral auxiliaries or catalysts.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity and stereochemistry. For instance, diastereotopic protons in the tetrahydro-2H-pyran moiety show distinct splitting patterns .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve absolute configuration. Hydrogen-bonding interactions in carbamates are critical for stabilizing the crystal lattice .
- HRMS : Validates molecular weight and isotopic distribution .
- Polarimetry : Measures optical rotation ([α]D) to verify enantiomeric integrity .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Catalysts : Use asymmetric catalysis (e.g., Ir-based catalysts) or enzymatic resolution to control stereocenters .
- Analytical Validation : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or NMR with chiral solvating agents (e.g., Eu(hfc)₃) quantifies enantiomeric excess .
- Crystallographic Refinement : SHELXL’s FLAT and DFIX restraints enforce correct stereochemistry during structure solution .
Q. What strategies resolve contradictions between NMR and crystallographic data in structural determination?
- Dynamic Effects : NMR may average conformers in solution, while X-ray captures static solid-state structures. Molecular dynamics simulations (e.g., Mercury software) bridge this gap by modeling flexible regions .
- Twinned Crystals : SHELXD detects pseudo-symmetry in diffraction data, which can mislead NMR-based assignments. High-resolution datasets (≤1.0 Å) improve refinement accuracy .
- Complementary Techniques : Rotational Echo DOuble Resonance (REDOR) NMR or electron diffraction validates ambiguous regions .
Q. How can computational modeling predict reactivity and stability?
- DFT Calculations : Models transition states for key reactions (e.g., Boc deprotection kinetics under acidic conditions) .
- Solvent Effects : COSMO-RS simulations predict solubility and stability in storage conditions (e.g., refrigeration in dry DCM) .
- Reaction Hazard Analysis : Software like CHEMCAD evaluates exothermic risks during scale-up, informed by thermal stability data from DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
